Docosahexaenoic acid methyl ester
Overview
Description
Docosahexaenoic Acid methyl ester is a methylated docosahexaenoic acid analog which can be intercalated into membrane phospholipids without being oxidized or hydrolyzed .
Synthesis Analysis
The synthesis of Docosahexaenoic Acid methyl ester involves a dual approach: (i) the direct thiyl radical-catalyzed isomerization of cis-DHA methyl ester and (ii) the two-step synthesis from cis-DHA methyl ester via monoepoxides as intermediates .
Molecular Structure Analysis
The molecular structure of Docosahexaenoic Acid methyl ester can be found in various databases such as the NIST Chemistry WebBook . Further analysis of its structure can be performed using techniques such as liquid chromatography–mass spectrometry .
Chemical Reactions Analysis
Docosahexaenoic Acid (DHA) is mostly esterified in food and is easily oxidized by exposure to heat or light. Hydroperoxide positions of DHA mono-hydroperoxide (DHA;OOH) provide information on oxidation mechanisms . The oxidation of DHA can progress even in refrigeration .
Physical And Chemical Properties Analysis
The physical and chemical properties of Docosahexaenoic Acid methyl ester can be analyzed using various techniques such as infrared spectroscopy . More detailed information can be found in databases such as PubChem .
Scientific Research Applications
Biotechnological Production Docosahexaenoic acid (DHA) can be biotechnologically produced using marine microorganisms. A high-yielding strain of Thraustochytrium sp. from Indian mangroves showed promising yields of DHA methyl ester, making it ideal for commercial production (Chandrasekaran, Roy, & Chadha, 2018).
Method Development for DHA Determination A method for determining DHA in bovine milk involves direct methylation without lipid extraction, using argentous ions for concentration and thin-layer chromatography for detection. This process facilitates practical, semi-quantitative DHA determination (Kozutsumi et al., 2003).
Lipid Encapsulation Encapsulation of DHA methyl ester in a solid lipid matrix provides a barrier to prooxidant compounds, limiting oxidative degradation. This approach is beneficial for functional foods and feeds to improve shelf life and stability (Holser, 2012).
Isomer Identification in Supplements Identifying geometrical monotrans isomers of DHA methyl ester is crucial for analytical and nutraceutical applications. A study reported the preparation, separation, and identification of these isomers, which are significant in evaluating omega-3 supplements (Menounou et al., 2018).
Functional Food Ingredients DHA methyl ester has been explored as a model compound for functional foods. Its encapsulation in solid lipid particles provides a method to inhibit oxidation, enhancing the product's shelf life and suitability for various applications (Holser, 2012).
Esterification Processes The enzymatic production of DHA methyl ester from waste fatty acids presents an efficient, solvent-free process. This method transforms industrial waste into valuable products, highlighting the potential of biotechnological applications in waste management (Watanabe et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,19-20H,3,6,9,12,15,18,21-22H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-,20-19- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDLWFYODNTQOT-JDPCYWKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016115 | |
Record name | (4Z,7Z,10Z,13Z,16Z,19Z)-Methyl docosa-4,7,10,13,16,19-hexaenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Docosahexaenoic acid methyl ester | |
CAS RN |
2566-90-7 | |
Record name | (4Z,7Z,10Z,13Z,16Z,19Z)-Methyl docosa-4,7,10,13,16,19-hexaenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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